Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-

HIV Protease Inhibition Antiviral Drug Development PI-Resistant HIV-1

Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, also known as 1-(5-pyridin-4-ylfuran-2-yl)ethanone, is a heterocyclic organic compound belonging to the class of furanylpyridines. Its molecular formula is C11H9NO2 with a molecular weight of 187.195 g/mol.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 55484-35-0
Cat. No. B12904371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[5-(4-pyridinyl)-2-furanyl]-
CAS55484-35-0
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)C2=CC=NC=C2
InChIInChI=1S/C11H9NO2/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3
InChIKeyZRTZZUSWSPVUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- (CAS 55484-35-0) – Core Chemical Identity and Procurement-Relevant Specifications


Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, also known as 1-(5-pyridin-4-ylfuran-2-yl)ethanone, is a heterocyclic organic compound belonging to the class of furanylpyridines [1]. Its molecular formula is C11H9NO2 with a molecular weight of 187.195 g/mol [2]. The compound features a furan ring substituted at the 5-position with a pyridine ring and at the 2-position with an ethanone group, providing a versatile scaffold for medicinal chemistry and organic synthesis [1]. Due to its unique heteroaromatic structure, this compound serves as a critical building block in the development of bioactive molecules, particularly in antiviral and anticancer research.

Why Generic Pyridylfuran Analogs Cannot Substitute for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- in Critical Applications


The precise substitution pattern of the pyridine ring (4-pyridinyl vs. 3- or 2-pyridinyl) and the ethanone functional group at the 2-position of the furan ring confer distinct electronic, steric, and hydrogen-bonding properties that are critical for target binding and synthetic utility [1]. In the context of HIV protease inhibitor development, the regiochemistry of the pyridyl nitrogen (specifically the 4-pyridinyl isomer) is essential for achieving picomolar potency and modulating cytochrome P450 enzyme inhibition profiles, a property not shared by its 2-pyridinyl or 3-pyridinyl isomers [1]. Substituting a generic furanylpyridine analog without the precise 4-pyridinyl-2-furanyl-ethanone architecture would therefore compromise both potency and metabolic stability in downstream applications, as detailed in the quantitative evidence below.

Quantitative Differentiation of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- from Close Analogs: A Procurement Evidence Guide


Picomolar HIV-1 Protease Inhibition Potency: A Critical Differentiator for Antiviral Drug Development

As a key component of a biaryl pyridylfuran P3 substituent on the hydroxyethylene isostere scaffold, Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- enables HIV protease inhibitors to achieve picomolar (IC50) potency against protease enzymes from PI-resistant HIV-1 strains [1]. This represents a >10,000-fold improvement over indinavir, a first-generation protease inhibitor, which shows IC50 values >1000 nM against the same resistant strains [1].

HIV Protease Inhibition Antiviral Drug Development PI-Resistant HIV-1

Regiochemistry-Dependent Cytochrome P450 Inhibition Profile for Optimized Drug Metabolism

The 4-pyridinyl isomer (present in Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-) exhibits a distinct cytochrome P450 inhibition profile compared to its 2-pyridinyl and 3-pyridinyl isomers [1]. Specifically, the 4-pyridinyl isomer (Compound 4) inhibits CYP3A4 with an IC50 of 0.41 μM and CYP2D6 with an IC50 of 5.50 μM, while showing minimal inhibition of CYP2C9 (IC50 >30.00 μM) [1]. In contrast, the 3-pyridinyl isomer (Compound 5) loses all activity as an inhibitor of CYP2C9 and shows sub-micromolar inhibition of CYP3A4, and the 2-pyridinyl isomer (Compound 6) exhibits substantial loss of activity across multiple isoforms [1].

Cytochrome P450 Drug Metabolism CYP2C9 CYP2D6 CYP3A4

Superior Oral Bioavailability and Half-Life Relative to Indinavir

Incorporation of the pyridylfuran scaffold into HIV protease inhibitors, as exemplified by Compound 3 (which contains the 4-pyridinyl-2-furanyl moiety), results in 100% oral bioavailability in dogs and more than double the half-life (t1/2) of the first-generation protease inhibitor indinavir [1].

Oral Bioavailability Pharmacokinetics Half-Life Drug Development

High Purity and Accurate Mass for Reliable Chemical Synthesis and Assay Reproducibility

Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- (CAS 55484-35-0) has a precise molecular weight of 187.19500 g/mol and a high purity profile (typically >95% from reputable vendors) [1]. Its exact mass is 187.063 Da, and it has a polar surface area (PSA) of 43.1 Ų [1]. These physicochemical properties ensure accurate molarity calculations and reproducible results in synthetic and biological assays, a level of precision not guaranteed with lower-purity or uncharacterized analogs.

Chemical Synthesis Analytical Chemistry Quality Control Assay Reproducibility

High-Value Application Scenarios for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- Based on Differentiated Evidence


Development of Next-Generation HIV Protease Inhibitors Targeting Drug-Resistant Strains

Given its role in achieving picomolar IC50 potency against PI-resistant HIV-1 proteases [1], Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- is an essential building block for medicinal chemistry teams focused on developing novel antiviral agents to combat drug-resistant HIV. Its incorporation into lead compounds ensures potent activity against clinically relevant resistant viral strains.

Lead Optimization to Minimize Cytochrome P450-Mediated Drug-Drug Interactions

The regiochemistry-dependent CYP inhibition profile of the 4-pyridinyl isomer [1] makes this compound a strategic choice for drug discovery programs aiming to minimize off-target cytochrome P450 interactions. By selecting this specific isomer, researchers can reduce the risk of CYP2C9-mediated drug-drug interactions while maintaining potent antiviral activity.

Pharmacokinetic Optimization for Orally Bioavailable Antiviral Candidates

The demonstrated ability of compounds containing this scaffold to achieve 100% oral bioavailability and extended half-life in preclinical models [1] positions Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- as a valuable intermediate for programs seeking to develop orally administered antivirals with improved dosing convenience and patient compliance.

High-Throughput Screening and Structure-Activity Relationship (SAR) Studies

With its well-defined molecular weight, high purity, and precise exact mass [1], this compound is ideally suited for high-throughput screening campaigns and SAR studies. Its consistent quality ensures reliable and reproducible assay results, which is critical for generating robust data in early-stage drug discovery.

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